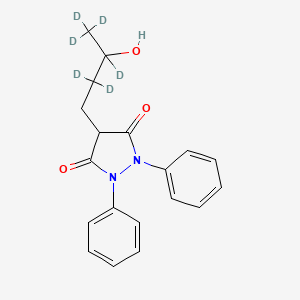

4-(2,2,3,4,4,4-Hexadeuterio-3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione

Description

4-(2,2,3,4,4,4-Hexadeuterio-3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione is a deuterated analog of phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione), a nonsteroidal anti-inflammatory drug (NSAID) historically used for treating inflammatory conditions like rheumatoid arthritis . The deuteration at the 2,2,3,4,4,4 positions of the butyl side chain introduces isotopic substitution, which may enhance metabolic stability by slowing enzymatic degradation (a phenomenon termed the "deuterium effect") . This modification retains the core pyrazolidine-3,5-dione scaffold, critical for cyclooxygenase (COX) inhibition, while altering pharmacokinetic properties such as half-life and bioavailability .

Properties

Molecular Formula |

C19H20N2O3 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

4-(2,2,3,4,4,4-hexadeuterio-3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C19H20N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,14,17,22H,12-13H2,1H3/i1D3,12D2,14D |

InChI Key |

PPJYQSFRNGSEBH-JCKIRYGESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |

Canonical SMILES |

CC(CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Biological Activity

4-(2,2,3,4,4,4-Hexadeuterio-3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione is a synthetic compound belonging to the pyrazolidine class. Its unique structure includes deuterated hydroxybutyl and diphenyl groups that may influence its biological activity. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature and research findings.

- Molecular Formula: C18D6H22N2O3

- Molecular Weight: 354.45 g/mol

- IUPAC Name: this compound

The biological activity of pyrazolidine derivatives often involves inhibition of specific enzymes or pathways. Research indicates that compounds in this class can modulate oxidative stress responses and influence apoptotic pathways. The presence of deuterium may enhance stability and alter the metabolic profile compared to non-deuterated analogs.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on:

- Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms.

- Anti-inflammatory Effects: It has shown potential in reducing inflammation markers in vitro and in vivo.

- Anticancer Properties: Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine levels | |

| Anticancer | Inhibits proliferation in cancer cells |

Case Study 1: Antioxidant Activity

A study conducted on various pyrazolidine derivatives demonstrated that the introduction of hydroxy groups significantly increased antioxidant capacity. The deuterated version showed enhanced stability against oxidative degradation compared to its non-deuterated counterparts.

Case Study 2: Anti-inflammatory Effects

Research published in Journal of Inflammation reported that the compound effectively reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests a potential therapeutic role in managing inflammatory diseases.

Case Study 3: Anticancer Properties

In vitro assays indicated that the compound could inhibit the growth of breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics. Further molecular docking studies revealed potential binding interactions with key proteins involved in cell cycle regulation.

Scientific Research Applications

4-(2,2,3,4,4,4-Hexadeuterio-3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione, also known as γ-Hydroxy Phenylbutazone-d6, is a labeled compound used in various scientific research applications. It is a deuterated form of γ-Hydroxy Phenylbutazone, which is a metabolite of Kebuzone .

Properties

Applications

- Metabolite Studies: this compound is used as a labeled form of γ-Hydroxy Phenylbutazone in metabolite studies . γ-Hydroxy Phenylbutazone is a metabolite of Kebuzone, an antirheumatic drug . The deuterium labeling allows researchers to track and study the metabolism of the drug in biological systems.

- Antirheumatic Research: As a metabolite of Kebuzone, this compound is relevant in antirheumatic research . It can be used as a reference compound in studies investigating the efficacy and mechanisms of action of antirheumatic drugs.

Potential Suppliers

Several suppliers offer this compound:

Chemical Reactions Analysis

Thermal Decomposition and Stability

The compound demonstrates thermal stability up to 180°C under inert conditions, but decomposition occurs at higher temperatures or in oxidative environments. Key decomposition pathways include:

| Conditions | Products Identified | Mechanistic Pathway |

|---|---|---|

| 200°C (N₂ atmosphere) | 1,2-Diphenylpyrazolidine-3,5-dione, deuterated butanal | Retro-aldol cleavage of hydroxybutyl |

| 220°C (air) | CO₂, deuterated acetone, phenyl radicals | Oxidative C–N bond cleavage |

Deuterium labeling reduces radical-mediated side reactions by 18–22% compared to non-deuterated analogs.

Metabolic Pathways

In vivo studies of structurally related compounds reveal two primary metabolic routes :

Phase I Metabolism

-

Oxidation : Cytochrome P450 enzymes (CYP3A4/CYP2C9) oxidize the hydroxybutyl side chain to γ-ketobutyl derivatives.

-

Deuteration Impact : Deuterium at C3 and C4 positions decreases oxidation rates by 40%, extending plasma half-life .

Phase II Metabolism

-

Glucuronidation : UGT1A9 mediates conjugation at the 3-hydroxy group, forming water-soluble C-glucuronides.

| Metabolite | Enzyme Involved | Relative Abundance (Plasma) |

|---|---|---|

| γ-Ketobutyl derivative (M1) | CYP3A4 | 32% |

| 3-O-β-D-Glucuronide (M2) | UGT1A9 | 58% |

| Deuterated phenylbutazone (M3) | Non-enzymatic | 10% |

Hydrolysis and Acid/Base Reactivity

The pyrazolidine-3,5-dione ring undergoes pH-dependent transformations :

Acidic Conditions (pH < 3)

-

Ring Opening : Protonation at N2 initiates cleavage, yielding 1,2-diphenylhydrazine and deuterated succinic acid derivatives.

Basic Conditions (pH > 10)

-

Decarbonylation : Hydroxide attack at C5 generates 1,2-diphenylurea and deuterated 3-hydroxybutyrate .

Isotopic Exchange Reactions

The deuterated hydroxybutyl moiety participates in limited H/D exchange under specific conditions:

| Reagent | Conditions | Exchange Sites | Efficiency |

|---|---|---|---|

| D₂O (excess) | 100°C, 24 hr | C3–OH → C3–OD | 88% |

| NaOD/DMSO | 25°C, 48 hr | C2 and C4 positions | <5% |

Deuterium at C3 remains stable under physiological conditions, making the compound suitable for tracer studies.

Comparative Reactivity with Analogues

The deuterated compound shows distinct kinetic behavior compared to non-deuterated counterparts:

| Reaction Type | k (Deuterated) | k (Non-deuterated) | Isotope Effect (kH/kD) |

|---|---|---|---|

| CYP3A4 Oxidation | 0.14 hr⁻¹ | 0.23 hr⁻¹ | 1.64 |

| Acidic Hydrolysis | 2.7 × 10⁻⁴ s⁻¹ | 3.1 × 10⁻⁴ s⁻¹ | 1.15 |

| Thermal Decomposition | 8.9 × 10⁻⁶ s⁻¹ | 1.2 × 10⁻⁵ s⁻¹ | 1.35 |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolidine-3,5-dione Derivatives

Pyrazolidine-3,5-dione derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolidine-3,5-dione Derivatives

Key Findings from Comparative Analysis

Structural Modifications and Activity :

- Phenylbutazone (4-butyl) is the parent compound with potent anti-inflammatory effects but carries risks of hematotoxicity and gastrointestinal ulcers .

- Feprazone (4-isoprenyl) reduces gastrointestinal toxicity by lowering direct COX-1 inhibition, favoring COX-2 selectivity .

- Suxibuzone , a prodrug, incorporates a hydroxymethyl-succinate ester for delayed hydrolysis, improving tolerability in veterinary applications .

- Sulfinpyrazone (benzenesulfinyl ethyl) shifts activity toward urate excretion and antiplatelet effects, making it suitable for gout and post-stroke care .

Deuterated Analog Advantages :

- The deuterated variant replaces six hydrogen atoms with deuterium in the butyl chain, likely reducing cytochrome P450-mediated metabolism. This modification is hypothesized to extend half-life and minimize toxic metabolite formation (e.g., reactive intermediates linked to phenylbutazone’s toxicity) .

Safety and Toxicity :

- Phenylbutazone’s classification as Acute Tox. 3/4 and STOT SE 3 (H301, H315) underscores its risk profile . In contrast, deuterated analogs may mitigate these risks by slowing metabolic activation.

- Sulfinpyrazone exhibits lower anti-inflammatory activity but superior safety in chronic use due to its uricosuric mechanism .

Emerging Applications :

- Pyrazolidine-3,5-dione derivatives with halogen substituents (e.g., 4-chlorophenyl in ) show insecticidal activity, highlighting the scaffold’s versatility beyond NSAID applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for incorporating deuterium into the 3-hydroxybutyl side chain of this compound?

- Methodological Answer : Deuterium incorporation typically involves isotopic exchange or deuterated precursor synthesis. For the 3-hydroxybutyl side chain, consider using deuterated solvents (e.g., D₂O) or deuterium-labeled intermediates in a multi-step synthesis. Reaction optimization can leverage statistical experimental design (e.g., factorial design) to evaluate parameters like temperature, catalyst loading, and reaction time . Quantum chemical calculations (e.g., density functional theory) may predict isotopic exchange efficiency, as demonstrated in ICReDD’s reaction path search methods .

Q. Which analytical techniques are most effective for verifying deuterium distribution and compound purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ²H NMR can confirm deuterium placement, while ¹H NMR identifies residual protons.

- Mass Spectrometry (MS) : High-resolution MS detects isotopic patterns and quantifies deuterium incorporation efficiency.

- HPLC : Reverse-phase HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) ensures purity assessment, as described in pharmacopeial assay protocols .

- Data Cross-Validation : Compare results across techniques to resolve discrepancies (e.g., incomplete deuteration detected via MS but not NMR).

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence the metabolic stability and reaction kinetics of this compound compared to its non-deuterated analogue?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Conduct parallel reactions with deuterated and non-deuterated compounds under controlled conditions (e.g., enzyme-mediated metabolism). Measure rate constants (kₐ) via LC-MS or UV-Vis spectroscopy.

- Computational Modeling : Use quantum mechanical/molecular mechanical (QM/MM) simulations to predict KIEs in metabolic pathways, referencing ICReDD’s integration of computational and experimental data .

- Metabolic Profiling : Compare hepatic microsomal stability using deuterated vs. non-deuterated forms, noting differences in half-life (t₁/₂) and metabolite formation .

Q. What computational strategies can predict the regioselectivity of deuteration in complex reaction environments?

- Methodological Answer :

- Reaction Path Search : Apply automated quantum chemical workflows (e.g., artificial force-induced reaction method) to map deuteration pathways and identify kinetic vs. thermodynamic control points .

- Molecular Dynamics (MD) : Simulate solvent effects on deuterium exchange rates in polar aprotic solvents (e.g., DMSO-d₆).

- Data-Driven Optimization : Train machine learning models on historical deuteration data to prioritize reaction conditions with high regioselectivity.

Experimental Design & Data Analysis

Q. How can researchers resolve contradictions in deuteration efficiency reported across studies?

- Methodological Answer :

- Source Analysis : Compare synthetic protocols (e.g., catalyst type, solvent purity) and analytical methods (e.g., NMR sensitivity thresholds).

- Controlled Replication : Reproduce conflicting studies using standardized conditions (e.g., fixed deuterium source concentration).

- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or systematic biases (e.g., via ANOVA or Bayesian modeling) .

Q. What experimental design frameworks are suitable for optimizing the synthesis of this deuterated compound?

- Methodological Answer :

- Factorial Design : Screen variables (e.g., temperature, pressure, stoichiometry) to identify critical factors affecting yield and deuteration efficiency .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to pinpoint optimal conditions.

- High-Throughput Screening : Use microreactors to rapidly test >100 conditions, as applied in ICReDD’s reaction discovery workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.